molecular formula C22H33ClO B2666075 (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

Cat. No.: B2666075
M. Wt: 348.9 g/mol
InChI Key: ZHAVFULGQWLYNP-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Docosapentaenoyl Chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not well documented in the available literature .

Safety and Hazards

This compound may produce carbon oxides when burned .

Future Directions

The future directions of research on this compound are not well documented in the available literature .

Preparation Methods

Docosapentaenoyl Chloride is typically prepared through the reaction of docosapentaenoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Docosapentaenoic Acid+Thionyl ChlorideDocosapentaenoyl Chloride+Sulfur Dioxide+Hydrogen Chloride\text{Docosapentaenoic Acid} + \text{Thionyl Chloride} \rightarrow \text{Docosapentaenoyl Chloride} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} Docosapentaenoic Acid+Thionyl Chloride→Docosapentaenoyl Chloride+Sulfur Dioxide+Hydrogen Chloride

In industrial settings, the production of Docosapentaenoyl Chloride may involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Docosapentaenoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form docosapentaenoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. The major products formed from these reactions are amides, esters, thioesters, and alcohols .

Comparison with Similar Compounds

Docosapentaenoyl Chloride is similar to other acyl chlorides derived from fatty acids, such as:

    Arachidonoyl Chloride: Derived from arachidonic acid, it is used in the synthesis of eicosanoids and other bioactive lipids.

    Eicosapentaenoyl Chloride: Derived from eicosapentaenoic acid, it is used in the study of omega-3 fatty acids and their biological effects.

    Docosahexaenoyl Chloride: Derived from docosahexaenoic acid, it is used in the synthesis of neuroprotective and anti-inflammatory compounds.

The uniqueness of Docosapentaenoyl Chloride lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications .

Properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAVFULGQWLYNP-JLNKQSITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.